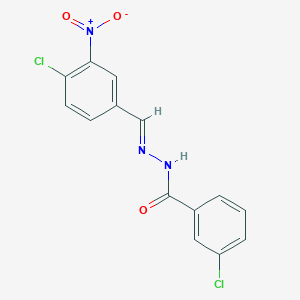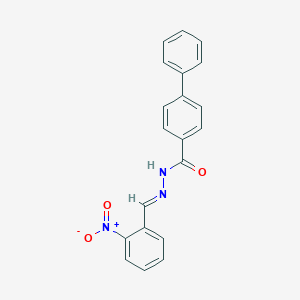![molecular formula C17H18N4O4 B325941 2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide CAS No. 109092-46-8](/img/structure/B325941.png)
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that features both an ethoxyaniline and a nitrobenzylidene group
准备方法
The synthesis of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
科学研究应用
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxyaniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
相似化合物的比较
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can be compared with other similar compounds such as:
2-(4-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a chloro group instead of an ethoxy group.
2-(4-Bromoanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a bromo group instead of an ethoxy group.
属性
CAS 编号 |
109092-46-8 |
|---|---|
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC 名称 |
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-2-25-16-8-6-14(7-9-16)18-12-17(22)20-19-11-13-4-3-5-15(10-13)21(23)24/h3-11,18H,2,12H2,1H3,(H,20,22)/b19-11+ |
InChI 键 |
QEKOQLLIDDVZHB-YBFXNURJSA-N |
SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
手性 SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


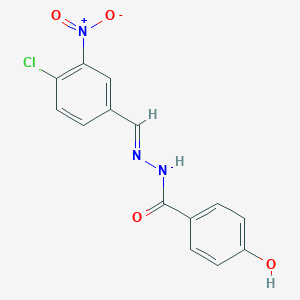
![N-(3,4-dichlorophenyl)-N-[(4-methoxy-1-naphthyl)methylene]amine](/img/structure/B325861.png)
![3,4-dichloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325862.png)
![N-[4-(benzyloxy)benzylidene]-3-fluoro-4-methylaniline](/img/structure/B325863.png)
![4-hydroxy-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B325865.png)
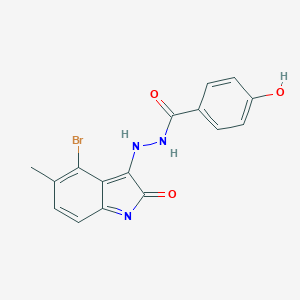
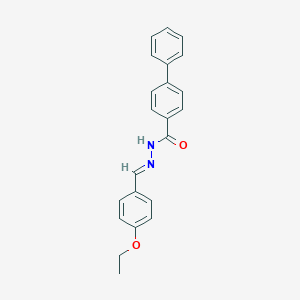
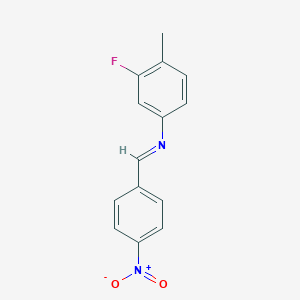
![(6Z)-2,4-dichloro-6-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325872.png)
![(6E)-6-[(3-fluoro-4-methylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325873.png)
![4-methoxy-N-[(2-methoxy-1-naphthyl)methylene]aniline](/img/structure/B325874.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B325875.png)
